1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1020454-57-2
VCID: VC11912269
InChI: InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)
SMILES: CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F
Molecular Formula: C14H16FN3O2
Molecular Weight: 277.29 g/mol

1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide

CAS No.: 1020454-57-2

Cat. No.: VC11912269

Molecular Formula: C14H16FN3O2

Molecular Weight: 277.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide - 1020454-57-2

Specification

CAS No. 1020454-57-2
Molecular Formula C14H16FN3O2
Molecular Weight 277.29 g/mol
IUPAC Name 1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide
Standard InChI InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)
Standard InChI Key OWPPAQLEUQKAKJ-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F
Canonical SMILES CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F

Introduction

Chemical Identity

Chemical Name:
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide

Molecular Formula:
C13H15FN2O2

Molecular Weight:
250.27 g/mol

IUPAC Name:
1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide

Structure:
The compound features a pyrazole core substituted with a fluorophenyl group at position 1, a methoxy group at position 4, and a carboxamide functional group at position 3. The carboxamide is further substituted with a propyl chain.

Synthesis

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide typically involves:

  • Formation of the pyrazole ring: Starting with hydrazine derivatives and β-diketones or similar precursors.

  • Introduction of the fluorophenyl group: Achieved via electrophilic substitution or coupling reactions.

  • Methoxylation at position 4: Using methylating agents such as dimethyl sulfate or methyl iodide.

  • Carboxamide functionalization: Reacting with propylamine under controlled conditions.

Characterization Techniques

The compound can be characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups like -C=O, -NH, and -OCH₃.

  • High-Performance Liquid Chromatography (HPLC): For purity analysis.

Pharmacological Potential

Compounds with similar structures, particularly pyrazole derivatives, have shown diverse biological activities:

  • Anti-inflammatory properties: Pyrazoles are known to inhibit enzymes like COX-2.

  • Anticancer activity: Substituted pyrazoles have been explored for their cytotoxic effects against tumor cells.

  • Antimicrobial effects: Fluorinated aromatic compounds often exhibit enhanced antibacterial or antifungal properties.

Drug-Likeness

Preliminary computational studies using tools like SwissADME suggest that the compound has favorable pharmacokinetic parameters, including good oral bioavailability and drug-likeness.

Medicinal Chemistry

The compound is a promising scaffold for designing drugs targeting:

  • Inflammatory diseases

  • Cancer

  • Neurological disorders (e.g., Alzheimer's disease)

Agrochemicals

Pyrazole derivatives are also used in pesticides and herbicides due to their bioactivity against pests.

Research Outlook

Further research is needed to:

  • Evaluate its specific biological targets through in vitro and in vivo studies.

  • Optimize its pharmacokinetics and toxicity profile for therapeutic use.

  • Explore its potential as an industrial chemical in non-medicinal applications.

This comprehensive analysis highlights the importance of 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide as a versatile compound with significant potential in various fields of chemistry and biology.

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